Ethyl 2-(2-(2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamido)thiazol-4-yl)acetate oxalate
Description
This compound is a thiazole-containing ethyl ester derivative with a piperidine core modified by a 4-fluorobenzyloxymethyl group. Its structure features:
- Ethyl ester moiety: Enhances lipophilicity and bioavailability.
- Piperidine scaffold: Contributes to conformational flexibility and interactions with biological targets.
- Oxalate counterion: Improves solubility and crystallinity compared to the free base .
The molecular formula is C₂₄H₂₈FN₃O₅S·C₂H₂O₄ (exact mass: ~575.6 g/mol), with the oxalate salt stabilizing the compound for pharmaceutical applications.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O4S.C2H2O4/c1-2-30-21(28)11-19-15-31-22(24-19)25-20(27)12-26-9-7-17(8-10-26)14-29-13-16-3-5-18(23)6-4-16;3-1(4)2(5)6/h3-6,15,17H,2,7-14H2,1H3,(H,24,25,27);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZWODNWVAFOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound can be represented as with a molecular weight of approximately 400.5 g/mol. The structure features a thiazole ring, a piperidine moiety, and an ethyl acetate functional group, which contribute to its pharmacological profile.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The thiazole ring is known for its ability to disrupt bacterial cell walls, potentially making this compound effective against various pathogens.
- Cytotoxic Effects : Research indicates that oxalate derivatives can induce cytotoxicity in renal cells. Oxalate is known to contribute to kidney stone formation and may also play a role in oxidative stress within cells, leading to increased free radical production and subsequent cellular damage .
- Neuropharmacological Effects : The piperidine component may interact with neurotransmitter systems, possibly affecting dopamine and serotonin pathways, which could have implications for mood disorders or neurodegenerative diseases.
In Vitro Studies
Several in vitro studies have been conducted to assess the biological activity of related compounds:
- Cell Viability Assays : Studies using LLC-PK1 renal cells showed that exposure to oxalate can lead to increased cell death and morphological changes, indicating a concentration-dependent toxicity .
- Free Radical Generation : The presence of oxalate was linked to enhanced free radical production in cultured cells, suggesting that oxidative stress may mediate its cytotoxic effects .
Summary of Biological Activities
Case Studies
- Case Study on Cytotoxicity : A study examining the effects of oxalate on LLC-PK1 cells revealed that concentrations above 350 µM led to significant cell loss and membrane integrity issues due to oxidative stress mechanisms .
- Case Study on Kidney Stones : Research into calcium oxalate polymorphism suggested that variations in crystal structure influenced renal epithelial interactions, potentially providing insights into the prevention of nephrolithiasis through structural modifications .
Comparison with Similar Compounds
Structural Analogues with Thiazole-Ester Backbones
Several compounds share the ethyl 2-(thiazol-4-yl)acetate backbone but differ in substituents (Table 1):
Key Observations :
- Substituent Effects : The target compound’s 4-fluorobenzyl group enhances lipophilicity compared to polar groups (e.g., hydroxyl in 886503-50-0 ). Urea-linked analogs (e.g., 10d ) exhibit higher yields (~93%) due to simpler synthetic pathways.
- Counterion Impact : The oxalate salt improves solubility relative to hydrochloride salts (e.g., 76629-17-9 ), which are common in analogs but may limit bioavailability.
Piperidine/Piperazine-Based Derivatives
Compounds with piperidine or piperazine cores highlight structural flexibility (Table 2):
Key Observations :
- Synthetic Complexity : Piperazine derivatives (e.g., 10f ) often require multi-step syntheses, leading to variable yields (48–93%). The target compound’s piperidine core may offer simpler functionalization.
- Halogen Effects : Chlorophenyl (10f) and fluorobenzyl (target) groups improve target binding via halogen interactions, but fluorine’s smaller size reduces steric hindrance compared to chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
